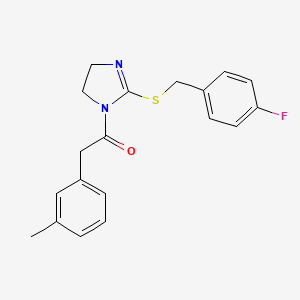

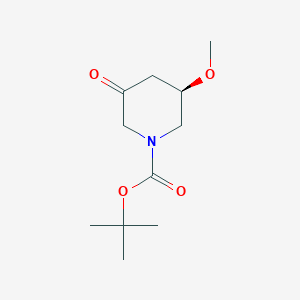

![molecular formula C22H17N5OS B2742643 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797095-39-6](/img/structure/B2742643.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Functionalization Reactions

Experimental and Theoretical Studies : A study conducted by İ. Yıldırım, F. Kandemirli, and E. Demir (2005) explored the functionalization reactions of similar pyrazole derivatives, providing insight into the synthetic versatility of these compounds. Their work demonstrated the conversion of pyrazole carboxylic acid into corresponding carboxamide through specific reactions, highlighting the potential for creating a diverse range of derivatives for various scientific applications İ. Yıldırım, F. Kandemirli, & E. Demir, 2005.

Antiviral Activity

Inhibitors of Human Rhinovirus : Research by C. Hamdouchi et al. (1999) designed and prepared a series of compounds structurally related to Enviroxime, targeting antirhinovirus activity. This study underscores the potential of imidazo[1,2-a]pyridine derivatives in antiviral drug development, showcasing their ability to inhibit viral replication through specific structural modifications C. Hamdouchi et al., 1999.

Antimycobacterial Properties

Novel Antimycobacterial Lead Series : Imidazo[1,2-a]pyridine-8-carboxamides were identified as a novel antimycobacterial lead through whole cell screening against Mycobacterium tuberculosis. This discovery by Sreekanth A. Ramachandran et al. (2013) highlights the therapeutic potential of imidazo[1,2-a]pyridine derivatives against tuberculosis, suggesting these compounds as selective inhibitors with a promising structure-activity relationship Sreekanth A. Ramachandran et al., 2013.

Antituberculotic Activity

Derivatives with Suspected Antituberculotic Activity : L. Bukowski and M. Janowiec (1996) synthesized and tested various derivatives of imidazo[4,5-b]pyridine for antituberculotic activity. This work contributes to the ongoing search for effective treatments against tuberculosis, highlighting the importance of exploring novel chemical scaffolds for potential therapeutic use L. Bukowski & M. Janowiec, 1996.

作用機序

Target of Action

The primary target of this compound is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, particularly ergosterol, which is an essential component of fungal cell membranes .

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site . This interaction inhibits the function of the protein, leading to disruption in the biosynthesis of ergosterol . The inhibition of ergosterol biosynthesis results in the disruption of the fungal cell membrane’s integrity and function, leading to cell death .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death . By inhibiting the function of the CYP51 protein, the compound prevents the conversion of lanosterol to ergosterol, disrupting the entire pathway .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties were analyzed in silico

Result of Action

The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . It has been shown to have a minimum inhibitory concentration ranging from 4 to 16 µg/mL and a minimum fungicidal concentration in the range of 4‒32 µg/mL . These concentrations are sufficient to eliminate the Candida species, indicating the compound’s effectiveness .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5OS/c1-26-19(13-17(25-26)20-9-6-12-29-20)22(28)24-16-8-3-2-7-15(16)18-14-27-11-5-4-10-21(27)23-18/h2-14H,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYGCAPXPMINS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

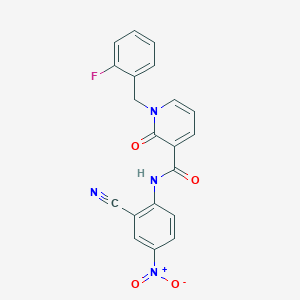

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)

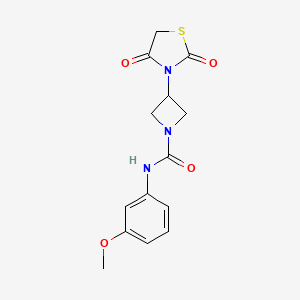

![3-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2742563.png)

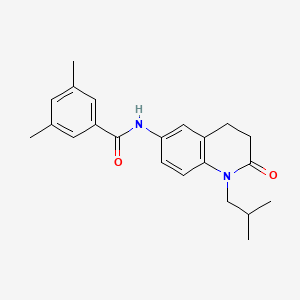

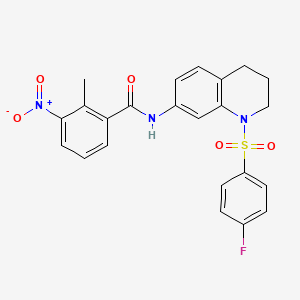

![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2742567.png)

![2-Benzamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2742570.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2742571.png)

![Ethyl 2-[(cyanoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2742574.png)

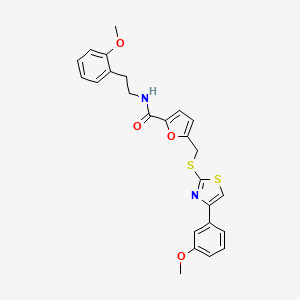

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2742576.png)